molecular formula C6H6O3 B013840 Phloroglucinol CAS No. 108-73-6

Phloroglucinol

Cat. No. B013840
CAS RN: 108-73-6
M. Wt: 126.11 g/mol
InChI Key: QCDYQQDYXPDABM-UHFFFAOYSA-N
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Description

Phloroglucinol is a polyphenolic compound found widely distributed in plants and brown algae. It forms the core structure for a vast array of secondary metabolites and is known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound and its derivatives show significant antimicrobial properties in vitro against a variety of viruses and bacteria, making it an area of keen scientific interest for potential therapeutic applications. However, the therapeutic use of phloroglucinol is currently limited by the lack of in vivo studies and detailed mechanisms of action, emphasizing the need for further research in this field (Peron et al., 2023).

Synthesis Analysis

The synthesis of phloroglucinol derivatives has been explored to enhance their biological activity. One approach involves modifying phloroglucinol with other organic compounds, such as methylviologen, to obtain derivatives with pronounced antioxidant activity. These synthesized compounds have shown potential as antioxidant additives for oils, indicating their utility beyond natural occurrences. The process involves the introduction of iminogroups and higher alkyl radicals to improve solubility and activity, pointing towards innovative methods for enhancing the properties of phloroglucinol derivatives (Alexanyan et al., 2019).

Molecular Structure Analysis

Phlorotannins, closely related to phloroglucinol, highlight the complexity of phloroglucinol derivatives' molecular structures. These compounds consist of polymeric chains of phloroglucinol units connected via various linkages, demonstrating the structural diversity within this class. Accurate identification of specific phlorotannins and their derivatives relies on advanced techniques such as NMR and HRMS, underscoring the intricate nature of their molecular architecture and the challenges in their chemical characterization (Shrestha et al., 2021).

Chemical Reactions and Properties

Phloroglucinol derivatives undergo various chemical reactions that contribute to their diverse biological activities. The synthesis and study of these derivatives reveal their role as antioxidants and metal deactivators, illustrating how functional groups such as the iminogroup enhance their chemical reactivity. These reactions form the basis of their potential as bioactive compounds in various applications, including pharmaceuticals and food preservation (Alexanyan et al., 2019).

Physical Properties Analysis

The physical properties of phloroglucinol derivatives, such as solubility and stability, are crucial for their practical applications. By modifying the molecular structure, researchers aim to improve these properties to enhance the compound's effectiveness and applicability in different environments. The introduction of alkyl groups and the study of various derivatives are steps towards optimizing these physical properties for better therapeutic and industrial use (Alexanyan et al., 2019).

Chemical Properties Analysis

The chemical properties of phloroglucinol derivatives, such as their antioxidant and metal-chelating abilities, are pivotal for their bioactivity. These properties are influenced by the compound's structure, with specific functional groups contributing to its reactivity and biological effects. The ongoing synthesis and analysis of phloroglucinol derivatives aim to uncover these chemical properties, providing insights into their potential uses in medicine and industry (Alexanyan et al., 2019).

Scientific Research Applications

  • Anticancer Properties : Phloroglucinol has been identified as an effective compound in inhibiting cancer cell growth. Studies have shown its ability to induce apoptosis in colon cancer cells through various apoptotic signaling pathways, demonstrating its potential as an anticancer agent (Kang, Kim, & Nam, 2014).

  • Therapeutic Potential : Its wide range of biological activities makes it a candidate for applications in pharmaceuticals, cosmetics, and other industries. Several patented technologies focus on the isolation and activity assessment of phloroglucinol for therapeutic use (Singh, Sidana, Bansal, & Foley, 2009).

  • Plant Tissue Culture : In plant tissue culture, phloroglucinol enhances shoot formation, somatic embryogenesis, and rooting in various crops. Its use in plant tissue culture could significantly benefit horticultural and agricultural biotechnology (Teixeira da Silva, Dobránszki, & Ross, 2013).

  • Anti-Diabetic Effects : Research has explored the anti-diabetic effects of phloroglucinol, particularly its influence on blood glucose levels and hepatic glucose production, highlighting its potential role in diabetes management (Yoon, Choi, & Jun, 2017).

  • Anti-Inflammatory and Antioxidant Activities : Studies have demonstrated the inhibitory effects of phloroglucinol on oxidative stress and inflammatory mediators, suggesting its use in chronic inflammation and related conditions (Kim & Kim, 2010).

  • Antimicrobial Properties : Phloroglucinol and its derivatives are known for their antimicrobial properties against various bacterial, fungal, and viral infections, making them a focus for drug development to combat antimicrobial-resistant infections (Khan, Tabassum, Bamunuarachchi, & Kim, 2022).

  • Cryopreservation : In the field of biotechnology, phloroglucinol has shown promise in enhancing the recovery and survival of cryopreserved plant tissues, such as in the case of Dendrobium nobile, an orchid species (Vendrame & Faria, 2011).

Safety And Hazards

Phloroglucinol may cause skin and eye irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . It is also known to cause respiratory tract irritation .

Future Directions

Phloroglucinol has been studied for its effectiveness in reducing pain and spasms of urinary and biliary tracts . Further work is required for a full understanding of phloroglucinol compound biosynthesis .

properties

IUPAC Name

benzene-1,3,5-triol
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InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H
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InChI Key

QCDYQQDYXPDABM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1O)O)O
Source PubChem
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID9048354
Record name 1,3,5-Trihydroxybenzene
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Molecular Weight

126.11 g/mol
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Physical Description

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid
Record name Phloroglucinol
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Record name 1,3,5-Trihydroxybenzene
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Solubility

10.6 mg/mL at 20 °C
Record name 1,3,5-Trihydroxybenzene
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Vapor Pressure

0.00016 [mmHg]
Record name Phloroglucinol
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Product Name

Phloroglucinol

CAS RN

108-73-6
Record name Phloroglucinol
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Record name 1,3,5-Benzenetriol
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Record name PHLOROGLUCINOL
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Melting Point

218.5 °C
Record name 1,3,5-Trihydroxybenzene
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Synthesis routes and methods I

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
brass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
montmorillonite
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

5.4 g of phloroglucinol and 0.6 g of melamine are dissolved in 78.6 g of distilled water. The pH is adjusted to 3 using 1.2 g of 85% strength formic acid. The mixture is heated to 35° C. and 14.2 g of 50% strength glutaraldehyde solution are added. After 5 minutes the soluble precondensate begins to form, evident from the dissolution of the melamine and phloroglucinol, which is barely soluble in water. The overall solids content of the precondensate is 14.0% by weight.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
78.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phloroglucinol
Reactant of Route 2
Phloroglucinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Phloroglucinol
Reactant of Route 4
Phloroglucinol
Reactant of Route 5
Phloroglucinol
Reactant of Route 6
Phloroglucinol

Citations

For This Compound
58,000
Citations
IP Singh, SB Bharate - Natural product reports, 2006 - pubs.rsc.org
… The aim of this review is to survey various naturally occurring bioactive phloroglucinol compounds that have been isolated from different natural sources such as plants, marine and …
Number of citations: 584 0-pubs-rsc-org.brum.beds.ac.uk
JA Teixeira da Silva, J Dobránszki, S Ross - In Vitro Cellular & …, 2013 - Springer
… with auxin, phloroglucinol further stimulates rooting, most likely because phloroglucinol and its … Of particular interest is the ability of phloroglucinol—a precursor in the lignin biosynthesis …
Number of citations: 117 0-link-springer-com.brum.beds.ac.uk
MM Kim, SK Kim - Food and Chemical Toxicology, 2010 - Elsevier
… In our study phloroglucinol … , phloroglucinol decreased the expression of matrix metalloproteinase that play an important role in chronic inflammation. In the presence of …
J Achkar, M Xian, H Zhao, JW Frost - Journal of the American …, 2005 - ACS Publications
Substantial concentrations of phloroglucinol were synthesized by Pseudomonas fluorescens Pf-5 expressing the plasmid-localized phlACBDE gene cluster responsible for biosynthesis …
Number of citations: 216 0-pubs-acs-org.brum.beds.ac.uk
JS Bae - Food and Chemical Toxicology, 2011 - Elsevier
… of phloroglucinol have not been studied yet. In this study, the anticoagulant properties of phloroglucinol … And the effects of phloroglucinol on the expression of plasminogen activator …
F Yang, Y Cao - Applied Microbiology and Biotechnology, 2012 - Springer
… of phloroglucinol compounds based on the DAPG biosynthetic pathway. Recent advances that have been made in understanding phloroglucinol … to produce phloroglucinol. Although …
Number of citations: 105 0-link-springer-com.brum.beds.ac.uk
JA Kennedy, GP Jones - Journal of Agricultural and Food …, 2001 - ACS Publications
… mercaptan: (1) phloroglucinol is odorless and therefore has … phloroglucinol adduct formation are not ideal. The purpose of this investigation was to determine whether the phloroglucinol …
Number of citations: 907 0-pubs-acs-org.brum.beds.ac.uk
KA Kang, KH Lee, S Chae, R Zhang… - Journal of cellular …, 2006 - Wiley Online Library
We investigated the cytoprotective effect of phloroglucinol, which was isolated from Ecklonia cava (brown alga), against oxidative stress induced cell damage in Chinese hamster lung …
IP Singh, J Sidana, SB Bharate, WJ Foley - Natural product reports, 2010 - pubs.rsc.org
… phloroglucinol derivatives have been reviewed previously, 2–4 and recently, we have reviewed various patents on therapeutically important phloroglucinols. In addition, Ciochina and …
Number of citations: 204 0-pubs-rsc-org.brum.beds.ac.uk
IP Singh, J Sidana, P Bansal… - Expert opinion on …, 2009 - Taylor & Francis
Background: Phloroglucinol compounds, both synthetic as well as natural, have shown a vast array of biological activities. There are a wide range of applications of phloroglucinol …

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